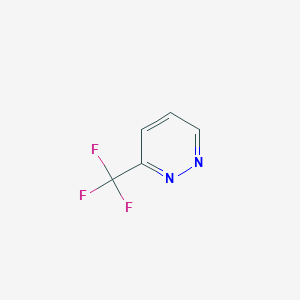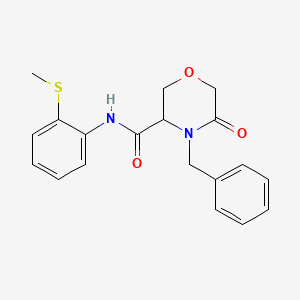![molecular formula C23H22N2O2S B2525223 3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946266-10-0](/img/structure/B2525223.png)
3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
科学的研究の応用
Novel Derivatives Synthesis and Antitumor Evaluation
Research has led to the synthesis of novel derivatives of benzo[b]thieno[2,3-c]quinolones, starting from substituted benzo[b]thiophene-2-carbonyl chlorides. These compounds have shown cytostatic activity against several malignant cell lines, including pancreatic, breast, cervical, laryngeal, colon carcinomas, melanoma, and human fibroblast cell lines. Compound 3h, bearing a 3-dimethylaminopropyl substituent on the quinolone nitrogen, exhibited marked antitumor activity, indicating a strong cytotoxic effect, particularly on melanoma cells, through apoptosis induction (Dogan Koruznjak et al., 2003).
Unusual Reaction of Thiomalonamide
A study explored the unusual reaction of thiomalonamide with 5,5-dimethyl-2-phenylaminomethylidene-1,3-cyclohexanedione, leading to the synthesis of 6-thioxopyrimidine-5-carboxamide instead of the expected 3-carbamoyl analog of quinoline. This highlights the potential for unexpected pathways in chemical reactions involving complex organic compounds, contributing to the field of heterocyclic chemistry (Dotsenko & Krivokolysko, 2013).
Synthesis and Reactivity of Thiophen-2-yl Compounds
The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have been investigated, leading to the formation of various derivatives through electrophilic substitution reactions. This work contributes to the understanding of the reactivity of thiophene derivatives and their potential applications in the synthesis of novel heterocyclic compounds (Aleksandrov et al., 2020).
Antitubercular Evaluation of Substituted Aryl and Thiophenyl Tethered Compounds
Another study focused on the synthesis and antitubercular evaluation of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. These compounds were synthesized through a one-pot condensation process and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antitubercular agents (Kantevari et al., 2011).
Chemosensing and Molecular Docking Studies
Research into acylthiourea derivatives has shown their potential in chemosensing, molecular docking, and antioxidant studies. These compounds have been synthesized and characterized, demonstrating their sensing ability and in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities. This indicates the versatility of quinoline-based compounds in various biological applications (Kalaiyarasi et al., 2019).
作用機序
Target of Action
Compounds containing thiophene and indole structures have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene-based compounds have been known to interact with their targets through various mechanisms, such as enzyme inhibition, receptor antagonism, or ion channel modulation .
Biochemical Pathways
Thiophene and indole derivatives have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways .
Result of Action
Thiophene and indole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
将来の方向性
As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
特性
IUPAC Name |
3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-15-11-16(2)13-18(12-15)22(26)24-19-8-7-17-5-3-9-25(20(17)14-19)23(27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESLFKQSASBUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
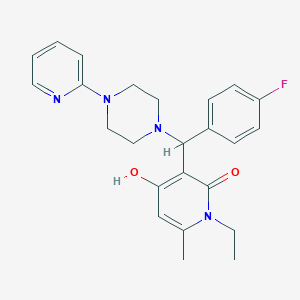
![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)
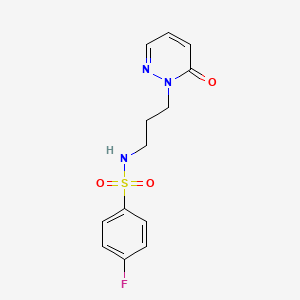
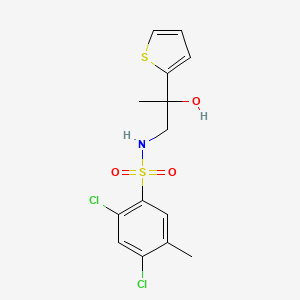
![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)
